Zotiraciclib hydrochloride, also known as TG02 or SB-1317, is a novel multi-cyclin dependent kinase inhibitor currently under investigation for its therapeutic potential in treating various cancers, particularly glioblastoma and anaplastic astrocytoma. The compound is classified as an antineoplastic agent and belongs to the category of heterocyclic compounds with four or more rings. Its mechanism of action primarily involves the inhibition of cyclin-dependent kinases, specifically targeting CDK-9, which plays a crucial role in regulating cell cycle progression and transcriptional control in cancer cells .
The synthesis of Zotiraciclib hydrochloride involves several intricate steps. The initial phase typically includes the formation of a pyrrolo[2,3-d]pyrimidine core through intramolecular cyclization. This is achieved using tetrabutylammonium fluoride in tetrahydrofuran, followed by various substitution reactions to introduce functional groups necessary for biological activity. A notable step in the synthesis is the macrocyclization process, which employs Grubb’s second-generation catalyst to form the final compound .
The molecular formula of Zotiraciclib hydrochloride is , with a molecular weight of approximately . The compound features a complex tetracyclic structure characterized by multiple nitrogen atoms and a unique arrangement that contributes to its biological activity.
This structural complexity is essential for its interaction with target proteins within cancer cells .
Zotiraciclib hydrochloride undergoes several chemical reactions during its synthesis and within biological systems. The key reactions include:
These reactions are critical for achieving the desired pharmacological properties and ensuring effective inhibition of cyclin-dependent kinases .
The primary mechanism of action for Zotiraciclib hydrochloride involves the inhibition of cyclin-dependent kinase 9. By inhibiting this kinase, Zotiraciclib disrupts the phosphorylation of transcription factors such as c-MYC and MCL-1, leading to a decrease in survival proteins that are often overexpressed in tumors like glioblastoma. This results in reduced tumor cell proliferation and increased apoptosis .
Zotiraciclib hydrochloride exhibits distinct physical and chemical properties that influence its behavior in biological systems:
These properties are essential for determining appropriate dosing regimens and delivery methods in clinical settings .
Zotiraciclib hydrochloride is primarily being explored for its applications in oncology:
The ongoing research aims to establish its effectiveness as a treatment option for patients with these aggressive forms of cancer, particularly focusing on those who have limited therapeutic alternatives available .
CAS No.: 18810-58-7
CAS No.: 13319-33-0
CAS No.:
CAS No.: 656830-26-1
CAS No.: 15145-06-9
CAS No.: 2448269-30-3